1-溴丙烷-1,1,3,3,3-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

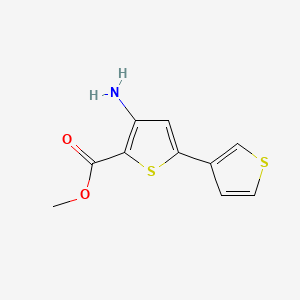

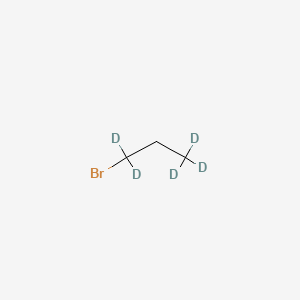

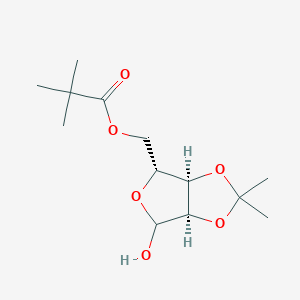

1-Bromopropane-1,1,3,3,3-d5, also known as Propyl bromide-1,1,3,3,3-d5, is a derivative of 1-bromopropane . It is a colorless liquid with a sweet smell . The molecular formula is CD3CH2CD2Br .

Synthesis Analysis

1-Bromopropane can be synthesized by reacting n-propyl alcohol (n-propanol) with excess hydrobromic acid. Water formed as a by-product is quickly removed from the resulting crude product before purification to give the final product .

Molecular Structure Analysis

The linear formula of 1-Bromopropane-1,1,3,3,3-d5 is CD3CH2CD2Br . For more detailed structural information, you may refer to resources such as the NIST Chemistry WebBook or PubChem .

Physical And Chemical Properties Analysis

1-Bromopropane-1,1,3,3,3-d5 has a boiling point of 71 °C and a melting point of -110 °C. It has a density of 1.354 g/mL at 25 °C . The molecular weight is 128.02 .

科学研究应用

稳定同位素标记

1-溴丙烷-1,1,3,3,3-d5 是一种氘代化合物,这意味着它含有氢的重同位素,氘 . 氘代化合物常用于稳定同位素标记,这是一种在分子生物学中使用的技术,有助于识别和追踪不同代谢途径中的分子。

活性药物成分的合成

1-溴丙烷衍生物用于合成活性药物成分 . 这些成分用于生产各种药物,包括心血管疾病和止痛药 .

RNA 提取

1-溴丙烷衍生物用作相分离试剂,用于提取核糖核酸 (RNA) . 它们不会对分离的 RNA 的质量或数量产生负面影响 .

分子生物学应用

1-溴丙烷衍生物已用于分子生物学应用中,用于从各种来源分离高质量 RNA . 这对于许多生物学研究至关重要,包括基因表达分析和测序。

捕获 1-溴丙烷

研究人员一直在研究使用疏水沸石捕获 1-溴丙烷 . 这在环境科学中可能具有潜在应用,特别是在去除大气中的挥发性有机化合物方面。

一般科学研究

This compound 广泛用于科学实验和研究. 它的具体应用因研究领域而异。

安全和危害

1-Bromopropane-1,1,3,3,3-d5 is a highly flammable liquid. It may cause skin and eye irritation, respiratory irritation, drowsiness, or dizziness. It is suspected of causing cancer and may damage fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure .

作用机制

Target of Action

1-Bromopropane-1,1,3,3,3-d5 is a deuterated compound that is primarily used as an internal standard

Mode of Action

It’s known that deuterated compounds like this one are often used in scientific research to study the structure, reaction mechanism, and reaction kinetics of compounds .

Biochemical Pathways

It’s worth noting that stable isotope labeling, a common use of deuterated compounds, allows researchers to study metabolic pathways in vivo in a safe manner .

Pharmacokinetics

The compound has a boiling point of 71°c and a density of 1354 g/mL at 25°C , which may influence its pharmacokinetic properties.

Result of Action

As an internal standard, it’s primarily used for comparative purposes in scientific research .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Bromopropane-1,1,3,3,3-d5, factors such as temperature and pH could potentially affect its stability and reactivity. For instance, it has a boiling point of 71°C , suggesting that high temperatures could lead to its evaporation. Furthermore, its stability in air and water is influenced by the concentration of hydroxyl radicals and pH, respectively .

生化分析

Biochemical Properties

1-Bromopropane-1,1,3,3,3-d5 plays a significant role in biochemical reactions due to its unique isotopic labeling. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of metabolic pathways and reaction mechanisms. The deuterium atoms in 1-Bromopropane-1,1,3,3,3-d5 provide a distinct mass shift, allowing researchers to trace the compound’s behavior in complex biological systems. This compound is particularly useful in studying enzyme kinetics and protein-ligand interactions .

Cellular Effects

1-Bromopropane-1,1,3,3,3-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of specific cell types, such as hepatocytes and neurons. The compound’s impact on cell signaling pathways can lead to alterations in gene expression, affecting cellular metabolism and overall cell function. Studies have shown that 1-Bromopropane-1,1,3,3,3-d5 can induce oxidative stress and disrupt mitochondrial function, leading to changes in cellular energy production.

Molecular Mechanism

The molecular mechanism of 1-Bromopropane-1,1,3,3,3-d5 involves its interaction with various biomolecules, including enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting or activating their function. Additionally, 1-Bromopropane-1,1,3,3,3-d5 can interact with DNA and RNA, leading to changes in gene expression. The deuterium atoms in the compound provide a unique mass signature, allowing researchers to study these interactions in detail using advanced analytical techniques .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromopropane-1,1,3,3,3-d5 can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Long-term studies have shown that 1-Bromopropane-1,1,3,3,3-d5 can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of 1-Bromopropane-1,1,3,3,3-d5 in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, 1-Bromopropane-1,1,3,3,3-d5 can induce toxicity, leading to liver and kidney damage, as well as neurological effects. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

1-Bromopropane-1,1,3,3,3-d5 is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized through oxidative and reductive pathways, leading to the formation of various metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites in the system. The deuterium labeling in 1-Bromopropane-1,1,3,3,3-d5 allows researchers to trace its metabolic fate and study the dynamics of these pathways .

Transport and Distribution

The transport and distribution of 1-Bromopropane-1,1,3,3,3-d5 within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, 1-Bromopropane-1,1,3,3,3-d5 can interact with various intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary based on the experimental conditions and the specific cell types involved .

Subcellular Localization

1-Bromopropane-1,1,3,3,3-d5 exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, 1-Bromopropane-1,1,3,3,3-d5 can accumulate in mitochondria, affecting mitochondrial function and energy production. The subcellular localization of the compound can provide insights into its role in various cellular processes and its potential therapeutic applications .

属性

IUPAC Name |

1-bromo-1,1,3,3,3-pentadeuteriopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[(4-Chloro-2-methylphenoxy)methyl]phenyl]-2-hydroxyacetamide](/img/structure/B575408.png)

![spiro[isobenzofuran-1(3H),5-methyl-2'-tetrahydrofuran]-3-one](/img/structure/B575410.png)

![3,9-Diazabicyclo[3.3.1]nonan-7-amine,3-ethyl-9-methyl-,exo-(9CI)](/img/no-structure.png)

![5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B575413.png)